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Introduction

Streptokinase, a 47,000 molecular weight protein produced by -hemolytic streptococci, has been utilized
as a thrombolytic agent since its discovery in 1933 [1]. In pulmonary embolism (PE) management,
streptokinase functions by activating the fibrinolytic system through formation of an activator complex with
plasminogen, subsequently converting plasminogen to plasmin which degrades fibrin clots [1]. Recent
network meta-analyses have demonstrated that streptokinase appears superior in efficacy compared to
anticoagulants alone due to reduced mortality without increased bleeding risk [2]. These properties make it

particularly valuable in settings where newer thrombolytics are unavailable or cost-prohibitive.

Clinical Dosing and Administration Protocols

Standard Dosing Regimen for Pulmonary Embolism

The established dosing protocol for streptokinase in pulmonary embolism involves a loading dose followed

by a sustained maintenance infusion [3]:

e Bolus dose: 250,000 international units (IU) infused into a peripheral vein over 30 minutes
¢ Maintenance infusion: 100,000 IU per hour for 24 hours
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o Extended therapy: If coexisting deep venous thrombosis is present or suspected, continue infusion
for 72 hours total

Streptokinase treatment should be initiated as soon as possible after thrombotic event onset, preferably
within 7 days [3]. The initial loading dose is specifically designed to neutralize any anti-streptokinase

antibodies which may be present due to previous streptococcal exposure [3].

Monitoring and Resistance Assessment

The following monitoring protocol is recommended during streptokinase administration:

e Assess thrombin time or other lysis parameters after 4 hours of infusion
¢ Discontinue streptokinase if no significant difference from normal control values is observed
e Resistance is most likely due to pre-existing antibodies from previous streptococcal exposure [3]

Table: Streptokinase Dosing Protocols for Various Thrombotic Conditions

Maintenance

Condition Bolus Dose . Duration Special Considerations
Infusion
Pulmonary Embolism 250,000 IU 100,000 IU/hour 24-72 Extend to 72h if DVT
over 30 min hours present [3]
Myocardial Infarction 1.5 million 1U None 60 Greatest benefit within 1h
(V) minutes of symptoms [3]
Myocardial Infarction 20,000 1U 2,000 1U/min 60 Total dose: 140,000 IU [3]
(Intracoronary) bolus minutes
Deep Vein Thrombosis 250,000 U 100,000 IU/hour 72 hours [3]
over 30 min
Arterial Thrombosis 250,000 1U 100,000 IU/hour 24-72 [3]
over 30 min hours
Prosthetic Valve 250,000 1U 100,000 1U/hour 48-72 Average total dose: 5.47
Thrombosis bolus hours million U [4]
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Comparative Efficacy of Thrombolytic Agents

Recent Bayesian network meta-analysis of 29 randomized controlled trials (3,067 patients) provides

comparative effectiveness data for thrombolytic agents in PE treatment [2]:

Table: Comparative Efficacy and Safety of Thrombolytic Agents for Pulmonary Embolism

Thrombolytic Mortality vs. Recurrent PE . . Clinical
. . Bleeding Risk . )
Agent Heparin vs. Heparin Considerations
Streptokinase Significantly Not specified No increase Favorable risk-benefit
lower profile [2]
Alteplase Significantly RR =0.23(95%  No increase Superior for reducing
lower Cl: 0.04-0.65) recurrence [2]
Reteplase Significantly Not specified No increase [2]
lower
Urokinase Significantly Not specified No increase [2]
lower
Tenecteplase Not Not specified Higher minor Not recommended [2]
significantly bleeding (RR = 3.27
lower vs. heparin)

Patient Selection and Risk Stratification

Current Guideline Recommendations
Contemporary PE management guidelines emphasize rapid risk stratification to identify appropriate
candidates for thrombolytic therapy [5]:

e Strong indication: Patients with acute PE associated with hypotension (systolic BP < 90 mm Hg)
without high bleeding risk
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e Consideration: Select patients with acute PE not associated with hypotension but with low bleeding
risk and high likelihood of clinical deterioration
* Not recommended: Most patients with acute PE not associated with hypotension

Meta-analyses demonstrate that thrombolytic therapy reduces mortality by 47% compared with standard
anticoagulant therapy, but is associated with a 2.7-fold increase in major bleeding [5]. This risk-benefit

profile necessitates careful patient selection.

Special Population Considerations

¢ Elderly patients: Patients >65 years experience more than triple the rate of major bleeding with
thrombolysis [5]

¢ Pediatric patients: Limited data available; anticoagulants remain first-line treatment [5]

o Patients with prior streptokinase exposure: Antibodies may develop 5 days to 12 months after
treatment, potentially reducing efficacy [3]

Clinical Workflow and Decision Protocol

The following clinical workflow outlines the key decision points in streptokinase administration for

pulmonary embolism:
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Patient with Suspected PE
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> Figure 1. Clinical decision pathway for streptokinase use in pulmonary embolism.

Safety Profile and Adverse Event Management
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Bleeding Complications

The major concern with streptokinase therapy is bleeding risk. Management strategies include:

e Major bleeding: Discontinue infusion immediately; consider cryoprecipitate or fresh frozen plasma
¢ Intracranial hemorrhage: Most feared complication; incidence varies by population [5]
¢ Risk mitigation: Careful patient selection, especially in elderly populations [5]

Other Adverse Effects

¢ Allergic reactions: Possible due to pre-existing anti-streptococcal antibodies [3]

¢ Reperfusion arrhythmias: May indicate successful coronary thrombolysis; include sinus
bradycardia, accelerated idioventricular rhythm, ventricular premature depolarizations [3]

e Hypotension: During infusion; may require rate adjustment or fluid administration

Data from prosthetic valve thrombosis studies demonstrate that with proper patient selection, the incidence

of major adverse events can be limited to approximately 6% [4].

Protocol for Treatment Resistance and Special
Situations

Assessing Therapeutic Response

The following parameters indicate successful thrombolysis:

¢ Clinical improvement: Resolution of hypotension, improved respiratory status
e Laboratory evidence: Changes in thrombin time or other fibrinolytic parameters
¢ Imaging confirmation: Echocardiographic improvement in right ventricular function

If the thrombin time after four hours shows no significant difference from normal control values,

discontinuing streptokinase is recommended due to probable antibody-mediated resistance [3].

Special Clinical Scenarios
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¢ Prosthetic valve thrombosis: 250,000 1U bolus followed by 100,000 IU/hour for 48-72 hours

(success rate ~90%) [4]
e Large clot burden: Consider extending infusion duration up to 72 hours
¢ Early recurrence: May indicate inadequate dosing or antibody-mediated resistance

Conclusion and Future Directions

Streptokinase remains a cost-effective thrombolytic option with demonstrated efficacy in pulmonary
embolism treatment, particularly in resource-limited settings [6]. While newer agents like alteplase offer
potential advantages in specific scenarios [2], streptokinase provides a favorable balance of efficacy, safety,

and cost considerations.

Future research directions include optimized dosing protocols for special populations, improved antibody
resistance detection methods, and combination approaches with newer anticoagulants. The
multidisciplinary Pulmonary Embolism Response Team (PERT) approach continues to gain importance

in optimizing outcomes for complex PE cases [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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